N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative featuring a carboxamide group at position 6, a 5-methyl substituent, and aryl groups at positions 7 (4-methoxyphenyl) and N-(2,4-dimethylphenyl) (Fig. 1). This scaffold is notable for its structural versatility, enabling diverse biological applications, including antimicrobial, anti-inflammatory, and receptor-modulating activities .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-13-5-10-18(14(2)11-13)26-21(28)19-15(3)25-22-23-12-24-27(22)20(19)16-6-8-17(29-4)9-7-16/h5-12,15,19-20H,1-4H3,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDARXISPCFSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple targets .
Mode of Action
It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to influence a variety of biochemical pathways, suggesting a broad spectrum of biological activity .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to have a wide range of pharmacological activities .
Biological Activity
N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. These compounds are characterized by their aromatic heterocyclic structure and have gained attention due to their diverse biological activities. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C22H25N5O2
- Molecular Weight : 391.475 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an antitubercular agent and its anticancer properties.
Antitubercular Activity
Research indicates that compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit promising antitubercular activity. For instance:
- A study highlighted the need for new antitubercular agents due to the rise of drug-resistant tuberculosis strains. The compound's structural features suggest it may interact with novel biochemical pathways involved in Mycobacterium tuberculosis survival and replication .
- In a screening assay for antitubercular activity, related compounds showed varying degrees of effectiveness with IC90 values indicating potential for further development in drug formulations targeting tuberculosis .
Anticancer Activity
The compound has also been explored for its anticancer properties:
- Polo-like kinase 1 (Plk1) is a significant target in cancer therapy due to its role in cell cycle regulation. Compounds similar to this compound have been evaluated as inhibitors of Plk1. These inhibitors demonstrate potential for selective cytotoxicity against cancer cells while sparing normal cells .
- The structure-activity relationship (SAR) studies suggest that modifications to the triazole and pyrimidine rings can enhance anticancer efficacy while minimizing toxicity .
Case Studies and Research Findings
Several studies provide insights into the pharmacological profiles of compounds related to the target compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth and proliferation.
- Case Study : A study demonstrated that derivatives of triazolopyrimidine compounds showed cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent:
- Activity Against Bacteria and Fungi : Preliminary studies suggest effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Research Findings : In vitro assays have reported minimum inhibitory concentrations (MICs) that indicate the compound's efficacy in inhibiting microbial growth.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties:
- Mechanism : It may act by reducing oxidative stress and inflammation in neural tissues.
- Case Study : Experimental models of neurodegeneration have shown that administration of similar compounds led to improved cognitive function and reduced neuronal death.
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that it may inhibit the release of pro-inflammatory cytokines.
- Clinical Relevance : This could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.
Data Table of Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly dependent on substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Substituent Comparisons
Key Observations:
- Aryl Substituents: The target compound’s 4-methoxyphenyl group balances lipophilicity and polarity, whereas analogues with 3,4,5-trimethoxyphenyl (e.g., 5a) exhibit higher polarity and antifungal efficacy .
- Amino vs. Methyl Groups: The absence of a 2-amino group in the target compound (present in 5a–v) may reduce hydrogen-bonding capacity, impacting solubility and target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
